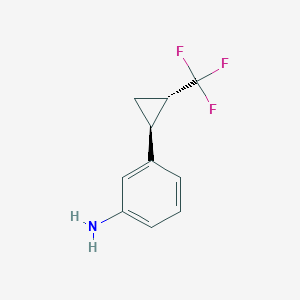
(+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline" is a trifluoromethylated aniline derivative with a cyclopropane ring. The presence of the trifluoromethyl group and the cyclopropane ring suggests that this compound could exhibit unique chemical and physical properties, making it a valuable target for synthesis and study in various chemical contexts .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted cyclopropanes has been achieved with high stereoselectivity by reacting 2-bromo-3,3,3-trifluoropropene with active methylenes, which could be a potential pathway for the synthesis of the target compound . Additionally, the synthesis of fully substituted anilines, which are structurally related to the target compound, has been developed through a DBU-mediated [4 + 2] annulation of donor–acceptor 1,1-dicyano-cyclopropanes with 3-aryl-2-cyanoacrylate . Furthermore, the synthesis of trans-2-(trifluoromethyl)cyclopropanes has been reported using Suzuki reactions with an N-methyliminodiacetic acid boronate, which could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related trifluoromethyl anilines has been investigated using spectroscopic methods and quantum chemical calculations. These studies provide insights into the vibrational, structural, thermodynamic, and electronic properties of such compounds . The position of the substituent group in the benzene ring and its electron donor–acceptor capabilities significantly influence the molecular structure and properties .
Chemical Reactions Analysis
The chemical reactivity of trifluoromethyl-substituted cyclopropanes and anilines has been explored in various contexts. For example, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates have been used to synthesize oxazoles, indicating the potential for cyclopropane-containing compounds to participate in ring transformation reactions . The transformation of carboxylic groups into trifluoromethyl groups has also been demonstrated, which is relevant to the modification of aniline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl anilines have been characterized through spectroscopic techniques such as FTIR, FT-Raman, 1H and 13C NMR, and UV-visible spectroscopy. These studies have provided detailed information on the vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic properties, including HOMO and LUMO energies . The presence of the trifluoromethyl group and the cyclopropane ring is likely to impart unique properties to the target compound, which could be inferred from these related studies.
Applications De Recherche Scientifique
Synthesis and Transformation into Valuable Molecules
- Visible-light-promoted radical C-H trifluoromethylation : This method enables the trifluoromethylation of free anilines using visible light, producing compounds that can be transformed into various valuable fluorine-containing molecules and heterocyclic compounds. This approach offers an economical route to trifluoromethylated free anilines (Xie et al., 2014).
Alternative Synthesis Methods
- Transition Metal-Free Synthesis : A method for synthesizing meta-bromo and meta-trifluoromethylanilines from cyclopentanones, avoiding the use of transition metals and demonstrating a broad application of primary, secondary, and aromatic amines (Staudt et al., 2022).
- Stereoselective Synthesis : A novel approach for the stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropanes, which was applied to the synthesis of (+/-)-trans-trifluoronorcoronamic acid (Jiang et al., 2003).
Chemical Reactions and Transformations
- Suzuki Reactions : Synthesis of trans-2-(trifluoromethyl)cyclopropanes via Suzuki reactions, showing moderate to excellent yields (Duncton & Singh, 2013).
- Copper-promoted N-cyclopropylation : A reaction demonstrating the production of N-cyclopropyl derivatives from anilines and cyclopropylboronic acid in good yields (Bénard et al., 2010).
Structural and Spectroscopic Analysis
- Vibrational Analysis : The FTIR and FT-Raman spectra of related trifluoromethyl anilines were recorded and analyzed, providing insights into their structural and electronic properties (Arjunan et al., 2011).
Application in Novel Pesticides
- Synthetic Process of Bistrifluron : Demonstrates the use of 3,5-bis-(trifluoromethyl)aniline in the synthesis of bistrifluron, a potent pest growth-retarding agent (Liu An-chan, 2015).
Photochemical Behavior
- Photoinduced Intramolecular Charge Transfer : Study of the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives in solvents, showing how the substituent in the N-aryl group influences the formation of a twisted intramolecular charge transfer state (Yang et al., 2004).
Propriétés
IUPAC Name |
3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-5-8(9)6-2-1-3-7(14)4-6/h1-4,8-9H,5,14H2/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMSYPHSYJUPSR-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

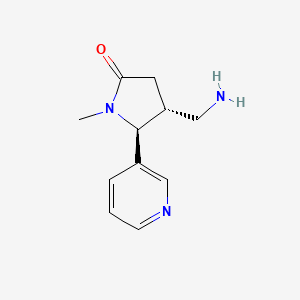
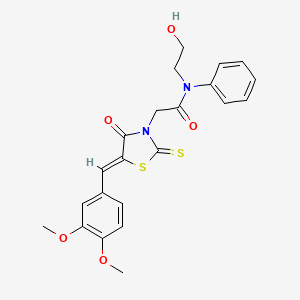
![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)
![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)
![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)
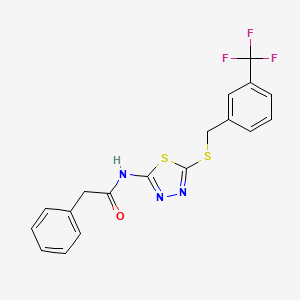
![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)
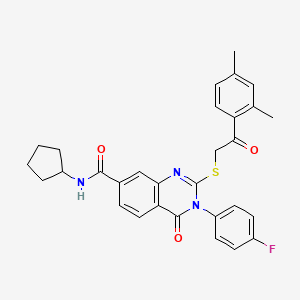
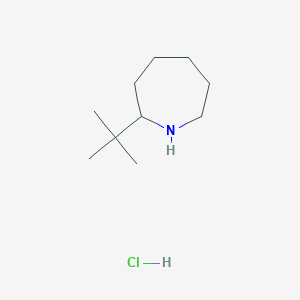
![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)